molecular formula C9H9BrN2O B2781452 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one CAS No. 2068151-21-1

2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one

Cat. No.: B2781452
CAS No.: 2068151-21-1
M. Wt: 241.088
InChI Key: HWDXUAOMBIFXGL-UHFFFAOYSA-N
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Description

2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one (CAS 2068151-21-1) is a chemically versatile building block based on the privileged 3,4-dihydroisoquinolin-1(2H)-one scaffold. This scaffold is prevalent in natural products and is recognized for its diverse biological activities, making it a highly valuable template in medicinal and agrochemical discovery . The compound's molecular formula is C 9 H 9 BrN 2 O, with a molecular weight of 241.08 g/mol . The core 3,4-dihydroisoquinolin-1(2H)-one structure is synthetically accessible via robust methods like the Castagnoli-Cushman reaction, allowing for independent variation of substituents at the N2, C3, and C4 positions to optimize biological activity . The 7-bromo substituent on the aromatic ring serves as a key handle for further functionalization via cross-coupling reactions, enabling rapid diversification for structure-activity relationship (SAR) studies. The 2-amino group provides an additional site for chemical modification, enhancing its utility as a multifunctional intermediate. In research, this scaffold has demonstrated significant potential in developing agents for plant disease management. Derivatives have exhibited potent antioomycete activity against pathogens like Pythium recalcitrans , with some compounds showing higher in vitro potency than commercial standards . Beyond agrochemistry, the 3,4-dihydroisoquinolin-1(2H)-one scaffold is extensively investigated for pharmaceutical applications, including as a precursor in the synthesis of compounds with antitumor, antimicrobial, and antiviral properties . Its utility extends to biological research for probing enzyme mechanisms and in material science as a component for novel organic materials. This product is intended for research and development purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or personal use. All safety data sheet (SDS) recommendations should be consulted and followed prior to handling.

Properties

IUPAC Name

2-amino-7-bromo-3,4-dihydroisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-7-2-1-6-3-4-12(11)9(13)8(6)5-7/h1-2,5H,3-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDXUAOMBIFXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C=CC(=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one typically involves multiple steps, starting with the construction of the isoquinoline core. One common method is the Biltz synthesis, which involves the cyclization of a suitable precursor, such as a 2-aminobromobenzene derivative, under acidic conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and purification processes.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Pharmaceutical Development

Neurological Disorders : This compound serves as a valuable intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Research indicates that derivatives of 3,4-dihydroisoquinolin-1(2H)-one exhibit neuroprotective effects and potential therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease .

Cancer Research : Preliminary studies have suggested that 2-amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one and its derivatives may inhibit certain cancer cell lines. For instance, compounds derived from this scaffold have shown promise in inhibiting PARP-1, an enzyme involved in DNA repair mechanisms, which is critical in cancer therapy .

Biological Research

Mechanisms of Action : The compound is utilized in studies investigating the biological activities of isoquinoline derivatives. These derivatives are known for their anti-inflammatory and analgesic effects. Research has demonstrated that they can modulate various biochemical pathways, including those involved in pain perception and inflammation .

Antimicrobial Activity : Recent studies have explored the antimicrobial properties of derivatives based on this compound. For example, one study reported that certain synthesized derivatives exhibited significant activity against phytopathogens like Pythium recalcitrans, outperforming conventional antifungal agents .

Organic Synthesis

Building Block for Complex Molecules : In organic chemistry, this compound is employed as a building block for synthesizing more complex molecules. Its unique structure allows for various substitutions, facilitating the creation of novel compounds with tailored properties .

Analytical Chemistry

Detection and Quantification : The compound is also used in analytical methods to detect and quantify isoquinoline derivatives. Its presence can improve the accuracy of chemical analyses in different samples, making it a valuable tool in both academic and industrial laboratories .

Material Science

Development of Novel Materials : Due to its unique chemical properties, this compound finds applications in material science. It is used in developing new polymers and coatings that exhibit enhanced performance characteristics compared to traditional materials .

Comparative Analysis with Related Compounds

Compound NameKey DifferencesApplications
3,4-Dihydroisoquinolin-1-oneLacks bromine; different reactivityLimited neuropharmacological effects
6-Chloro-3,4-dihydro-2H-isoquinolin-1-oneChlorine instead of bromine; altered binding profilesVaries based on substitution
7-Amino-6-bromo-3,4-dihydro-2H-isoquinolin-1-oneContains amino group; enhanced reactivityBroader spectrum of biological activity

Case Study 1: Neuroprotective Effects

A study focused on synthesizing various derivatives of this compound revealed significant neuroprotective effects against oxidative stress-induced neuronal cell death. The most potent derivative demonstrated an IC50 value significantly lower than existing neuroprotective agents .

Case Study 2: Antifungal Activity

Another study synthesized multiple derivatives to assess their antifungal efficacy against Pythium recalcitrans. One particular derivative showed an EC50 value of 14 mM, indicating superior effectiveness compared to the commercial fungicide hymexazol .

Mechanism of Action

The mechanism by which 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one exerts its effects depends on its molecular targets and pathways involved. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Brominated Analogs

Compound Name Substituents Key Properties/Bioactivity References
2-Allyl-7-bromo-3,4-dihydroisoquinolin-1(2H)-one Allyl (C2), Br (C7) Structural similarity (0.88); potential for industrial applications due to allyl group.
6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one Me (C2), Br (C6) High structural similarity (0.93); methyl group may enhance lipophilicity.
7-Bromo-3,4-dihydro-1(2H)-isoquinolinone Br (C7) Lacks amino group; synthesized via HBr treatment of 7-amino precursor.
7-Amino-4-bromoisoquinolin-1(2H)-one NH₂ (C7), Br (C4) Positional isomer of target compound; altered electronic effects due to Br at C3.

Key Differences :

  • Bromine at C7 in the target compound vs. C6 or C4 in others alters steric and electronic interactions with biological targets.

Amino-Substituted Analogs

Compound Name Substituents Key Properties/Bioactivity References
7-Amino-3,4-dihydro-1H-quinolin-2-one NH₂ (C7) Inhibits α-carbonic anhydrases (hCA VII, IX, XII, XIV; KIs: 16.1–510 nM); lactam ring remains intact.
6,7-Dihydroxy-3,4-dihydro-2H-isoquinolin-1-one OH (C6, C7) Anti-inflammatory activity (IL-1β inhibition at 50 μM); natural product from Portulaca oleracea.
6-Amino-3,4-dihydro-2H-isoquinolin-1-one (ADH) NH₂ (C6) Industrial use as catalyst/solvent; no reported medicinal bioactivity.

Key Differences :

  • The target compound’s bromine at C7 may confer enhanced electrophilicity compared to hydroxyl or amino groups at adjacent positions.
  • Unlike 7-amino-3,4-dihydro-1H-quinolin-2-one, the target compound’s amino group at C2 could reduce steric hindrance in enzyme binding pockets.

Other Substituted Analogs

Compound Name Substituents Key Properties/Bioactivity References
2-(2-Hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one 2-Hydroxyphenyl (C2) Exhibits antitumor, antimicrobial, and neurotoxic activities.
7-Nitro-3,4-dihydroisoquinolin-1(2H)-one NO₂ (C7) Nitro group introduces electron-withdrawing effects; potential for redox-based bioactivity.
3,4-Dihydro-2H-isoquinolin-1-one None Base structure; melting point 67–70°C; used as a synthetic intermediate.

Key Differences :

  • The nitro group in 7-nitro analogs (electron-withdrawing) contrasts with the target compound’s electron-donating amino group, affecting reactivity and target interactions.
  • The hydroxyphenyl substituent in ’s compound broadens bioactivity but reduces solubility compared to the target’s bromo-amino combination.

Physicochemical and Bioactivity Comparison

Physical Properties

Compound (CAS No.) Molecular Weight Melting Point Solubility Notable Features
This compound (N/A) ~243.08* Not reported Likely moderate Bromine enhances molecular weight/halogen bonding.
3,4-Dihydro-2H-isoquinolin-1-one (1196-38-9) 147.18 67–70°C Organic solvents Base structure; no substituents.
7-Amino-4-bromoisoquinolin-1(2H)-one (1033434-55-7) 255.07 Not reported Not reported Bromine at C4 alters electronic distribution.

*Calculated based on formula C₉H₈BrN₂O.

Biological Activity

Overview

2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one (CAS No. 2068151-21-1) is a compound belonging to the isoquinoline family, characterized by its unique bromine and amino functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that similar isoquinoline derivatives can influence several biochemical pathways:

  • Dopamine Pathway : Compounds in this class have been shown to act as dopamine D3 receptor ligands, potentially affecting dopaminergic signaling pathways.
  • Inflammatory Response : Related compounds inhibit intracellular phosphorylation of heat shock protein 27 (hsp27) and lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNFα) release in cells, suggesting an anti-inflammatory mechanism .

Biological Activity and Applications

The biological activity of this compound has been explored in various studies, highlighting its potential in pharmaceutical development:

Anticancer Activity

Research has demonstrated that isoquinoline derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies employing MTT assays have shown that certain derivatives maintain higher cell viability rates in cardiomyocytes and macrophages when compared to untreated controls, indicating potential anticancer properties .

Neuroprotective Effects

This compound has been investigated for its role in developing treatments for neurological disorders. Its structure allows it to serve as a precursor for synthesizing bioactive molecules aimed at neuroprotection .

Anti-inflammatory Properties

Studies have indicated that compounds with similar structures can effectively reduce inflammation by modulating key inflammatory pathways. For example, they may inhibit the release of pro-inflammatory cytokines and influence immune cell function .

Case Studies and Research Findings

The following table summarizes key findings from research on the biological activity of this compound and related compounds:

Study ReferenceBiological ActivityMethodologyKey Findings
Inhibition of DUBsDose-response assaysIdentified selective deubiquitinase inhibitors with implications for cancer treatment.
Cytotoxicity against cancer cell linesMTT assayCertain derivatives showed significant cytotoxicity with IC50 values >40 μM.
Anti-inflammatory effectsCell signaling assaysInhibited TNFα release and phosphorylation of hsp27, indicating potential therapeutic applications.

Q & A

Q. What analytical techniques are optimal for quantifying trace impurities in this compound?

  • Methodology : Use UPLC-MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). Compare retention times and fragmentation patterns with known impurities (e.g., de-brominated byproducts) .

Q. How to design a stability study for long-term storage of brominated dihydroisoquinolinones?

  • Methodology : Conduct accelerated degradation tests (40°C/75% RH for 6 months) and monitor via HPLC. Protect from light using amber vials, as bromoarenes are prone to photolytic decomposition .

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